molecular formula C15H15N3O4 B154355 YM 934 CAS No. 136544-11-1

YM 934

Cat. No.: B154355
CAS No.: 136544-11-1
M. Wt: 301.30 g/mol
InChI Key: GOTJEXSHEQBBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of YM-934 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically involves the use of organic solvents and specific reaction conditions to achieve the desired product. Industrial production methods for YM-934 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

YM-934 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, YM-934 can be oxidized to form corresponding oxides or reduced to form reduced derivatives .

Scientific Research Applications

YM-934 has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study potassium channel activation and its effects on cellular processes. In biology, YM-934 has been used to investigate the role of potassium channels in various physiological and pathological conditions. In medicine, YM-934 has shown potential as a therapeutic agent for treating asthma, hypertension, and urinary incontinence . In industry, YM-934 can be used in the development of new drugs targeting potassium channels .

Mechanism of Action

YM-934 exerts its effects by activating potassium channels, specifically the ATP-sensitive potassium channels (KATP channels). This activation leads to the hyperpolarization of cell membranes, which in turn reduces cellular excitability and inhibits the release of neurotransmitters. The molecular targets of YM-934 include the KATP channels found in various tissues, such as smooth muscle cells and neurons. The pathways involved in its mechanism of action include the modulation of ion fluxes and the regulation of cellular signaling pathways .

Comparison with Similar Compounds

YM-934 is unique among potassium channel openers due to its high potency and selectivity. Similar compounds include lemakalim, theophylline, and salbutamol, which also act on potassium channels but with different efficacy and selectivity profiles. For example, YM-934 has been shown to be more potent than salbutamol and lemakalim in experimental asthma models . Other similar compounds include cromakalim and diazoxide, which also activate potassium channels but may have different therapeutic applications and side effect profiles .

Properties

CAS No.

136544-11-1

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2,2-dimethyl-6-nitro-4-(1-oxidopyridin-1-ium-2-yl)-3H-1,4-benzoxazine

InChI

InChI=1S/C15H15N3O4/c1-15(2)10-16(14-5-3-4-8-17(14)19)12-9-11(18(20)21)6-7-13(12)22-15/h3-9H,10H2,1-2H3

InChI Key

GOTJEXSHEQBBSV-UHFFFAOYSA-N

SMILES

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C

Canonical SMILES

CC1(CN(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=[N+]3[O-])C

136544-11-1

Synonyms

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide
2H-1,4-benzoxazine, 3,4-dihydro-2,2-dimethyl-6-nitro-4-(2-pyridinyl)-, N-oxide
YM 934
YM-934
YM934

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of N,N-dimethylformamide was dissolved 2.66 g of 3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine followed by addition of 1.02 g of sodium hydride (60% in oil) and the mixture was stirred at room temperature for 30 minutes. Then, 2.77 g of 2-bromopyridine N-oxide hydrochloride was added with ice-cooling and, after the evolution of heat had subsided, the mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured in water and extracted with ethyl acetate. The organic layer was separated and dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure and the residue was chromatographed on a silica gel column using chloroform as the eluent to give crude 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine N-oxide.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.